Product packaging for 3-(3-Bromophenyl)pyrrolidine(Cat. No.:CAS No. 1082926-06-4)

3-(3-Bromophenyl)pyrrolidine

Cat. No.: B3080377
CAS No.: 1082926-06-4
M. Wt: 226.11
InChI Key: VSILMHOCUHKEQH-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Bioactive Molecules

The pyrrolidine ring, also known as tetrahydropyrrole, is a core structure in a vast number of biologically active molecules, including many alkaloids and FDA-approved drugs. tandfonline.comnih.govfrontiersin.org Its prevalence in medicinal chemistry is not coincidental but is rooted in a set of advantageous properties that make it an ideal scaffold for drug design. tandfonline.comnih.gov

One of the most critical features of the pyrrolidine scaffold is its three-dimensional (3D) nature. researchgate.net Unlike flat, aromatic ring systems, the saturated, non-planar pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space. nih.govresearchgate.net This "pseudorotation" of the ring provides a globular 3D shape that can improve how a drug molecule fits into the binding site of a biological target, such as an enzyme or receptor. nih.gov This enhanced structural complexity, stemming from its sp³-hybridized carbon atoms, is considered a key factor for the clinical success of new bioactive compounds. nih.gov

Furthermore, the pyrrolidine ring often contains one or more chiral centers, contributing significantly to the stereochemistry of a molecule. nih.govresearchgate.net The specific spatial arrangement of substituents on the ring can lead to vastly different biological profiles, as stereoisomers often interact differently with enantioselective proteins. nih.govresearchgate.net This allows medicinal chemists to fine-tune the selectivity and potency of drug candidates. researchgate.net The inherent properties of the pyrrolidine scaffold, such as its conformational rigidity and lipophilicity, can also enhance crucial pharmacokinetic characteristics, including metabolic stability, bioavailability, and oral absorption. tandfonline.com

The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs targeting a wide array of diseases. tandfonline.comsci-hub.se These include agents with anticancer, antibacterial, antiviral, anti-inflammatory, anticonvulsant, and antidiabetic activities. tandfonline.comsci-hub.se

Key Physicochemical Properties of the Pyrrolidine Scaffold
Three-Dimensional Structure: The non-planar, sp³-hybridized ring allows for better exploration of 3D pharmacophore space. nih.govresearchgate.net
Stereochemistry: The presence of chiral centers enables the creation of stereoisomers with distinct biological activities. nih.govresearchgate.net
Synthetic Versatility: The scaffold allows for diverse substitutions at multiple positions, enabling fine-tuning of properties. tandfonline.com
Improved Pharmacokinetics: Contributes to enhanced bioavailability, metabolic stability, and oral absorption. tandfonline.com

Overview of the 3-(3-Bromophenyl)pyrrolidine Moiety in Chemical Research

Within the broad class of pyrrolidine derivatives, 3-arylpyrrolidines represent a particularly important subclass. sci-hub.seresearchgate.net These compounds, which feature an aromatic ring at the C-3 position of the pyrrolidine scaffold, are recognized as privileged structures in medicinal chemistry, showing powerful effects in diverse biological areas, including neurotransmission. sci-hub.seresearchgate.net The this compound moiety, specifically, has been utilized as a key building block and structural component in the development of novel bioactive compounds.

Research has shown that the substitution pattern on the pyrrolidine ring is critical for biological activity. sci-hub.se The 3-arylpyrrolidine framework is a common feature in molecules designed to act as central nervous system (CNS) stabilizers. sci-hub.se The bromine atom in the 3-bromophenyl group serves as a useful synthetic handle for further chemical modifications through cross-coupling reactions and also influences the electronic properties and lipophilicity of the molecule, which can be crucial for target engagement.

Derivatives incorporating the this compound structure have been investigated for various therapeutic applications. For instance, a compound identified as N-[[4-(2-methoxyphenyl)-piperazin-1-yl]-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione has demonstrated notable anticonvulsant activity. researchgate.net In another area of research, a series of 3-arylpyrrolidine-2-carboxamide derivatives were synthesized as ligands for the melanocortin-4 receptor, a target for metabolic disorders. nih.gov This study highlighted the importance of stereochemistry, finding that the (2R,3R)-pyrrolidine isomer possessed the most potent affinity. nih.gov

The synthesis of 3-arylpyrrolidines, including those with a bromophenyl substituent, has been an active area of chemical research, with various methodologies being developed. sci-hub.seacs.orgsemanticscholar.org These synthetic routes are crucial for creating libraries of related compounds to perform structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. The this compound moiety often serves as a crucial intermediate in these synthetic pathways, valued for its role in constructing more complex molecules targeting a range of biological pathways. sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrN B3080377 3-(3-Bromophenyl)pyrrolidine CAS No. 1082926-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSILMHOCUHKEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 3 Bromophenyl Pyrrolidine Based Compounds

Established Synthetic Routes for Pyrrolidine (B122466) Core Formation

The construction of the pyrrolidine ring is a foundational aspect of synthesizing 3-(3-Bromophenyl)pyrrolidine-based compounds. Various classical and modern organic reactions have been adapted for this purpose, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Acylation Reactions for Pyrrolidine Ring Attachment

Acylation reactions represent a fundamental strategy for forging the pyrrolidine ring. rsc.org This approach often involves the cyclization of a linear precursor containing both an amine and a suitable leaving group, triggered by an intramolecular acylation. For instance, α-amino acid esters can be condensed with ethoxycarbonylacetic acid, followed by a Dieckmann cyclization and subsequent hydrolysis and decarboxylation to yield pyrrolidine-2,4-diones. rsc.org These intermediates can then be further functionalized.

Another approach involves the acylation of pyrrolidine-2,4-diones at the C-3 position using various acid chlorides in the presence of a Lewis acid like boron trifluoride-diethyl ether. This method allows for the introduction of a wide range of substituents, which can be a precursor to the desired phenyl group or can be modified in subsequent steps. rsc.org

Table 1: Representative Acylation Strategies for Pyrrolidine Synthesis

Starting MaterialReagentsIntermediate/ProductKey Transformation
α-Amino acid ester1. Ethoxycarbonylacetic acid2. Base (for Dieckmann)Pyrrolidine-2,4-dioneIntramolecular condensation
Pyrrolidine-2,4-dioneAcid chloride, Lewis acid3-Acyl-pyrrolidine-2,4-dioneC-3 acylation
AcetoacetanilidesEthyl bromoacetatePyrrolidine-2,5-dioneCyclization via alkylation

Coupling Reactions Involving 3-Bromobenzoic Acid Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing the 3-bromophenyl moiety. vulcanchem.com A common strategy involves the Suzuki-Miyaura coupling of a pyrrolidine-containing boronic acid or its equivalent with a 3-bromobenzoic acid derivative. vulcanchem.com This method is advantageous for its functional group tolerance and generally high yields. vulcanchem.com For example, the coupling of 2-pyrrolidinyl boronic acid with 3-bromobenzoic acid under palladium catalysis directly forms a precursor to this compound. vulcanchem.com

Similarly, the Ullmann condensation, a classical copper-catalyzed reaction, can be employed to form C-N or C-O bonds. nih.gov While traditionally requiring harsh conditions, modern modifications have made it a more viable option for coupling 3-bromobenzoic acid derivatives with appropriate pyrrolidine precursors. nih.gov For instance, coupling of o-bromobenzoic acid with diketones or malonates can be achieved in the presence of copper catalysts. nih.gov

More recently, Suzuki-Miyaura cross-coupling has been used to synthesize 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from 2-amino-5-bromobenzoic acid and various substituted phenylboronic acids. mdpi.com

Table 2: Coupling Reactions with 3-Bromobenzoic Acid Derivatives

Coupling PartnersCatalyst/ReagentsProduct TypeReaction Type
2-Pyrrolidinyl boronic acid + 3-Bromobenzoic acidPd(PPh₃)₂Cl₂, K₂CO₃3-(Pyrrolidin-2-yl)benzoic acidSuzuki-Miyaura
o-Bromobenzoic acid + Malonate esterCopper-bronze, NaArylated malonateUllmann Condensation
2-Amino-5-bromobenzoic acid + Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃7-Phenyl-pyrrolo[2,1-b]quinazolinoneSuzuki-Miyaura

Multicomponent Reaction Approaches for Pyrrolidine Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex pyrrolidine derivatives. tcichemicals.com These reactions are atom-economical and can rapidly generate molecular diversity. tcichemicals.com

One prominent example is the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ, with a dipolarophile. For instance, the three-component reaction of an α-amino acid, an aldehyde, and a dipolarophile can construct a substituted pyrrolidine ring in one step. rsc.org Spiropyrrolidine derivatives have been synthesized through a three-component reaction involving isatin (B1672199) derivatives, L-proline (which generates an azomethine ylide), and chalcones. researchgate.net A one-pot, three-component reaction protocol has been utilized to prepare pyrrolidine-2,3-diones from an amine, an aldehyde, and p-bromophenyl pyruvate (B1213749). nih.gov

Table 3: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

ComponentsKey IntermediateProduct Class
α-Amino acid, Aldehyde, DipolarophileAzomethine ylideSubstituted pyrrolidines
Isatin, L-Proline, ChalconeAzomethine ylideSpiropyrrolidines
Amine, Aldehyde, p-Bromophenyl pyruvate-Pyrrolidine-2,3-diones

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The 1,3-dipolar cycloaddition is a cornerstone of five-membered heterocycle synthesis, including the pyrrolidine ring. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.orgbeilstein-journals.org

Azomethine ylides can be generated from the decarboxylation of α-amino acids or the dehydration of α-amino esters in the presence of aldehydes. beilstein-journals.org The reaction of these ylides with various olefins leads to the formation of highly substituted pyrrolidines, often with good control over regio- and stereoselectivity. beilstein-journals.orgmdpi.com This method has been successfully applied to the synthesis of complex polycyclic systems containing the pyrrolidine core. mdpi.com For example, the reaction of trifluoromethyl ketones with glycine (B1666218) or α-substituted amino acids generates a stabilized azomethine ylide that undergoes cycloaddition with maleimides to produce 2-CF₃-substituted pyrrolidines. beilstein-journals.org

Table 4: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct Feature
α-Amino acid + AldehydeAlkeneHeat (decarboxylation)Substituted pyrrolidine
Azomethine ylideStyrene derivativeTrifluoroacetic acid (cat.)3-Aryl pyrrolidine
Trifluoromethyl ketone + GlycineMaleimide-2-CF₃-substituted pyrrolidine

Catalytic Amination and Arylation Methods (e.g., Palladium-Catalyzed Stereoselective Arylation, Copper-Catalyzed Intramolecular Amination)

Modern catalytic methods have revolutionized the synthesis of pyrrolidines by enabling direct C-H functionalization. Palladium-catalyzed C(sp³)-H arylation allows for the introduction of an aryl group at a specific position on a pre-existing pyrrolidine ring. nih.govacs.org By using a directing group, such as an aminoquinoline auxiliary, high regio- and stereoselectivity can be achieved. nih.govacs.org This strategy has been used to synthesize cis-3,4-disubstituted pyrrolidines with excellent control. nih.govacs.org

Copper-catalyzed intramolecular amination provides a direct route to the pyrrolidine ring by forming a C-N bond through the activation of a C(sp³)-H bond. organic-chemistry.orgresearchgate.net This method is particularly useful for the cyclization of N-haloamides or similar precursors, often proceeding with high regio- and chemoselectivity under mild conditions. organic-chemistry.orgresearchgate.netacs.orgacs.org

Table 5: Catalytic Amination and Arylation for Pyrrolidine Synthesis

Reaction TypeCatalystKey TransformationSelectivity
Pd-Catalyzed C(sp³)-H ArylationPalladium complexDirect arylation of pyrrolidine C-HHigh regio- and stereoselectivity
Cu-Catalyzed Intramolecular AminationCopper(I) or (II) complexC-N bond formation via C-H activationHigh regio- and chemoselectivity
Pd-Catalyzed Tandem N-Arylation/CarboaminationPalladium/phosphine complexSequential arylation and cyclizationGood diastereoselectivity

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including pyrrolidines. nih.govtandfonline.com This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular reaction of a diene or enyne to form a cyclic olefin. acs.orgorganic-chemistry.org

For the synthesis of pyrrolidine derivatives, an acyclic precursor containing two double bonds or a double and a triple bond, separated by a nitrogen atom, is subjected to RCM. acs.orgorganic-chemistry.org This method is highly efficient and tolerant of a wide range of functional groups. For example, the RCM of an N-allyl-N-(1-pyridin-3-yl-but-3-enyl)carbamic acid benzyl (B1604629) ester has been used as a key step in the synthesis of pyrrolidine alkaloids. nih.gov Similarly, N-diallyl sulfonamide derivatives can undergo RCM followed by further transformations to yield 3-arylpyrrolidines. sci-hub.se

Table 6: Ring-Closing Metathesis for Pyrrolidine Synthesis

Precursor TypeCatalystProduct Feature
DieneGrubbs Catalyst (1st or 2nd Gen)Dihydropyrrole
EnyneGrubbs Catalyst (1st or 2nd Gen)Pyrrolidine with conjugated diene
N-Diallyl sulfonamideGrubbs CatalystPrecursor to 3-arylpyrrolidine

Functionalization of the Pyrrolidine and Bromophenyl Moieties

The presence of both a pyrrolidine ring and a bromophenyl group in this compound offers multiple avenues for synthetic manipulation. Chemists can selectively modify the nitrogen of the pyrrolidine or utilize the bromine atom on the phenyl ring for a variety of transformations.

Introduction of Protecting Groups (e.g., Boc-Protection)

To facilitate selective reactions and prevent unwanted side reactions, the nitrogen atom of the pyrrolidine ring is often protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions. researchgate.netorganic-chemistry.org

The synthesis of N-Boc-3-(3-bromophenyl)pyrrolidine typically involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, under anhydrous conditions. This protection strategy is crucial for subsequent modifications, as it shields the amine functionality. researchgate.net The Boc group enhances the stability of the compound during synthetic manipulations and can be readily removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine for further coupling reactions. vulcanchem.com

Table 1: Boc-Protection of this compound

Reactants Reagents Conditions Product

Diversification via Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound derivatives, the bromine atom can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This allows for the synthesis of biphenyl (B1667301) derivatives and other arylated pyrrolidines. rsc.org For instance, the Suzuki-Miyaura coupling of N-Boc-protected 4-bromopyrrole-2-carboxylates with boronic acids has been shown to be effective, with the Boc group preventing dehalogenation. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. numberanalytics.com It allows for the coupling of the bromophenyl moiety with a variety of primary or secondary amines, leading to the synthesis of N-aryl pyrrolidine derivatives. numberanalytics.comorganic-chemistry.org The reaction typically involves a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base. vulcanchem.com This method has been successfully applied in the synthesis of complex molecules, including drug candidates. nih.gov

Table 2: Cross-Coupling Reactions of this compound Derivatives

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst, Base Aryl-substituted pyrrolidines

The stereospecificity of these cross-coupling reactions is a critical aspect, particularly when dealing with chiral pyrrolidine derivatives. Research has demonstrated that with the appropriate choice of ligands and reaction conditions, high enantiospecificity can be achieved in the cross-coupling of α-stannylated pyrrolidines. nsf.govnih.gov

Modifications for Pyrrolidinedione Derivatives

The pyrrolidine ring can be oxidized to form pyrrolidinedione (succinimide) structures, which are also of significant interest in medicinal chemistry. researchgate.netuobasrah.edu.iq These derivatives can be synthesized from this compound precursors. For example, N-substituted this compound-2,5-diones have been synthesized and evaluated for their biological activities. researchgate.netptfarm.pl

One synthetic approach involves a one-pot, three-component reaction of an amine, an aldehyde, and p-bromophenyl pyruvate to yield substituted pyrrolidine-2,3-diones. nih.gov Another method involves the Wittig reaction of N-substituted maleimides with substituted benzaldehydes to produce N-substituted succinimides. uobasrah.edu.iq These pyrrolidinedione scaffolds can be further functionalized. For instance, products with a 4-bromophenyl substitution are particularly useful for subsequent transformations via cross-coupling reactions. beilstein-journals.org

Synthesis of Advanced this compound Architectures

The this compound scaffold serves as a key starting material for the construction of more complex, three-dimensional molecular architectures, such as spirocyclic and fused ring systems.

Spirocyclic Pyrrolidine Systems

Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest in drug discovery. nih.gov The spiro[pyrrolidine-3,3′-oxindole] framework is a prominent example found in many natural products and bioactive molecules. researchgate.net

A common strategy for synthesizing these systems is the 1,3-dipolar cycloaddition reaction. nih.govmdpi.com This involves the in-situ generation of an azomethine ylide from an amine and an aldehyde, which then reacts with a dipolarophile, such as a 3-ylideneoxindole, to form the spirocyclic pyrrolidine. nih.gov This method allows for the creation of diverse spirooxindole-pyrrolidines with high diastereoselectivity. nih.gov For example, the reaction between aziridine (B145994) and 3-ylideneoxindole has been shown to produce a variety of spirooxindole-pyrrolidines in good yields. nih.gov

Another approach involves an intramolecular Mannich reaction. mdpi.com Furthermore, multicomponent reactions have been developed for the synthesis of complex spiro systems like spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}. ua.es

Table 3: Synthesis of Spirocyclic Pyrrolidine Systems

Synthetic Method Key Intermediates Resulting Scaffold
1,3-Dipolar Cycloaddition Azomethine ylide, 3-Ylideneoxindole Spiro[pyrrolidine-3,3′-oxindole]
Intramolecular Mannich Reaction Tryptamine derivatives Spiro[pyrrolidine-3,3′-oxindole]

Fused Ring Systems Bearing Pyrrolidine Moieties

In addition to spirocycles, this compound can be incorporated into fused ring systems. These structures are created when two rings share two or more common atoms. The synthesis of such systems often involves intramolecular cyclization reactions or tandem processes. For instance, a palladium-catalyzed tandem coupling reaction involving a Buchwald-Hartwig amination followed by an intramolecular amination can lead to the formation of fused heterocyclic systems. beilstein-journals.org

Structural Characterization and Conformational Analysis of 3 3 Bromophenyl Pyrrolidine Derivatives

Stereochemical Considerations and Chiral Centers in Pyrrolidine (B122466) Derivatives

The pyrrolidine ring, a five-membered saturated heterocycle, can possess multiple chiral centers, significantly influencing its biological activity and molecular interactions. researchgate.netnih.gov In the case of 3-(3-Bromophenyl)pyrrolidine, the carbon atom at the 3-position is a stereogenic center. This gives rise to two enantiomers, (R)-3-(3-bromophenyl)pyrrolidine and (S)-3-(3-bromophenyl)pyrrolidine. The specific stereochemistry at this position is crucial for defining the pharmacological properties and ensuring the desired biological effects of its derivatives. chemblink.com

Table 1: Chiral Centers in Pyrrolidine Derivatives
CompoundNumber of Chiral CentersKey Stereochemical FeatureReference
This compound1Chirality at C3 position chemblink.com
Densely substituted pyrrolidinesUp to 4Multiple stereocenters from cycloaddition acs.org
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate2Defined stereochemistry at C3 and C4

Conformational Preferences of the Pyrrolidine Ring (e.g., Twisted Conformation, Pseudorotation)

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. researchgate.net The two most common conformations are the envelope (or twist) and the half-chair (or twisted) forms. acs.orgbeilstein-journals.org These conformations are not static and can interconvert through a low-energy process known as pseudorotation. researchgate.netwikipedia.org Pseudorotation is a type of stereoisomerization where the molecule appears to rotate, but without generating angular momentum. wikipedia.org

A recent study on a related compound, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, revealed that the pyrrolidine ring adopts a distorted envelope conformation. nih.gov The degree of puckering is described by puckering parameters, which can be determined from crystallographic data. nih.gov

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

The this compound scaffold contains several functional groups capable of participating in various non-covalent interactions that are crucial for its crystal packing and molecular recognition properties. These interactions include hydrogen bonding, halogen bonding, and C-H...π interactions.

Hydrogen Bonding: The secondary amine group in the pyrrolidine ring can act as both a hydrogen bond donor and acceptor. srce.hr In the solid state, these hydrogen bonds can link molecules together to form extensive networks. nih.govsrce.hr For example, in the crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, intermolecular N—H⋯O and C—H⋯O hydrogen bonds contribute to a three-dimensional network. nih.gov Intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule. scilit.comacs.orgbeilstein-journals.org

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. These interactions, such as Br···Br contacts, can play a significant role in stabilizing the crystal structure. researchgate.net

Table 2: Types of Non-covalent Interactions in this compound Derivatives
Interaction TypeDescriptionPotential Groups InvolvedReference
Hydrogen BondingDonation and acceptance of a hydrogen atom.Pyrrolidine N-H, carbonyl O (if present) nih.govsrce.hr
Halogen BondingInteraction involving a halogen atom as an electrophile.Bromine atom on the phenyl ring researchgate.net
C-H...π InteractionsInteraction between a C-H bond and a π-system.Pyrrolidine C-H bonds and the bromophenyl ring nih.govnih.gov

Impact of Structural Rigidity on Molecular Recognition

The rigidity of a molecular scaffold is a critical factor in molecular recognition. nih.gov A rigid scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. vulcanchem.com The pyrrolidine ring, while conformationally flexible, can have its flexibility modulated by substituents. acs.org The presence of the bulky 3-bromophenyl group can restrict the conformational freedom of the pyrrolidine ring, imparting a degree of rigidity to the molecule.

This inherent rigidity, combined with the specific three-dimensional arrangement of functional groups, makes this compound derivatives attractive scaffolds for the design of ligands that can selectively bind to specific protein targets. amazonaws.com The defined conformation of the pyrrolidine ring and the orientation of the bromophenyl substituent create a specific pharmacophore that can be recognized by a receptor's binding site. The rigidity of the scaffold ensures that the key interacting groups are held in the optimal orientation for binding. nih.gov The introduction of further rigidity, for instance by incorporating the pyrrolidine into a larger, more constrained ring system, can further enhance binding affinity and selectivity. nih.govmdpi.com

Investigations into the Biological Activity of 3 3 Bromophenyl Pyrrolidine Analogues

Modulation of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in numerous physiological processes, making them significant drug targets. acs.orgebi.ac.uknih.gov The pyrrolidine (B122466) scaffold is a key component in many compounds designed to interact with GPCRs. The smaller ring size of pyrrolidine can lead to tighter binding with rigid receptor sites.

Research has shown that certain antagonists of gastrin-releasing peptide/neuromedin B receptors, which are GPCRs, can also act as potent agonists of human formyl-peptide receptors (FPRs), another class of GPCRs involved in immune responses. nih.gov For example, the GPCR ligand A-71623 demonstrated modest activity in inducing calcium mobilization in human neutrophils, with an EC₅₀ of approximately 18.3 μM. nih.gov While direct studies on 3-(3-bromophenyl)pyrrolidine's effect on a wide range of GPCRs are not extensively detailed in the provided context, the known interaction of pyrrolidine-containing molecules with this receptor class highlights a potential area for further investigation.

Enzyme Inhibition Studies

Analogues of this compound have been investigated for their inhibitory effects on several key enzymes implicated in various disease pathways.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. mdpi.comksu.edu.sa Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. researchgate.net

The pyrrolidine scaffold is a feature in some COX inhibitors. For instance, spiroindolone analogues containing a p-bromophenyl moiety have been studied for their COX inhibitory activity. ksu.edu.sa In one study, a series of 4,6-dimethyl-5-aryl/alkil-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. mdpi.com The data revealed that the selectivity of these compounds for COX-2 varied based on their substitutions. mdpi.com

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3e 0.410.640.64
3f 0.470.690.68
Meloxicam (Reference) 0.320.470.68

Table 1: In vitro COX-1 and COX-2 inhibition data for selected pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione analogues. Data sourced from mdpi.com

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. rsc.org Inhibiting these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. rsc.orgrsc.org The pyrrolidine nucleus is a common feature in the design of cholinesterase inhibitors. frontiersin.orgresearchgate.net

Various studies have demonstrated the potential of pyrrolidine derivatives as cholinesterase inhibitors. For example, a series of dispiropyrrolidine derivatives were synthesized, with several compounds showing over 50% inhibition of AChE at a concentration of 10 μM. researchgate.net Another study on succinimide-substituted dispiropyrrolidine derivatives found that many of the synthesized compounds exhibited greater inhibition of AChE than BChE. mdpi.com

CompoundTarget EnzymeIC₅₀ (µM)
Compound 2e AChE3.3
Compound 2i AChE3.7
Compound 3e AChE5.5
Compound 4n AChENot specified, but 5x less potent than galanthamine

Table 2: Acetylcholinesterase (AChE) inhibitory activity of selected dispiropyrrolidine analogues. Data sourced from researchgate.netmdpi.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. guidetopharmacology.orgunimore.it This pathway is essential for the synthesis of nucleic acids and amino acids. wikipedia.org Inhibition of DHFR is a target for both anticancer and antimicrobial therapies. guidetopharmacology.orgnih.gov

While direct studies on this compound analogues as DHFR inhibitors are not extensively covered, research has shown that some nonsteroidal anti-inflammatory drugs (NSAIDs) can competitively inhibit human DHFR. guidetopharmacology.org Furthermore, analogues of known DHFR inhibitors like pyrimethamine (B1678524) and cycloguanil (B1669406) have been investigated for their activity against the DHFR enzyme in pathogens like Trypanosoma brucei. unimore.it This suggests that the broader class of compounds to which this compound belongs could have potential as DHFR inhibitors, though specific data is lacking.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). researchgate.netoatext.com By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin (B600854) secretion. researchgate.net This makes DPP-IV inhibitors a valuable class of drugs for the treatment of type 2 diabetes. oatext.com

The pyrrolidine ring is a key structural feature in several DPP-IV inhibitors. nih.gov Research into novel DPP-IV inhibitors has explored the replacement of other heterocyclic ring systems with pyrrolidine. In one study, a 2-benzylpyrrolidine (B112527) derivative (compound 2) was synthesized and showed significant inhibitory activity. oatext.com

CompoundDescriptionΔG (Kcal/mol)IC₅₀ (µM)
1 4-benzylpiperidine derivative-8.91.6 ± 0.04
2 2-benzylpyrrolidine derivative-9.00.3 ± 0.03
3 phenethyl-piperazine derivative-8.91.2 ± 0.04
4 4-amino-1-benzylpiperidine derivative-8.94 ± 0.08

Table 3: In vitro DPP-IV inhibitory activities and docking affinities of newly synthesized compounds. Data sourced from oatext.com

Toxoplasma gondii Phenylalanine t-RNA Synthetase (PheRS) Inhibition

The inhibition of protein synthesis in parasites presents a compelling strategy for targeting parasitic diseases like toxoplasmosis, which affects up to one-third of the global human population. nih.gov Researchers have identified that inhibiting the enzyme responsible for loading the amino acid phenylalanine onto its corresponding tRNA is a potent antiparasitic mechanism. biorxiv.orgresearchgate.net

Recent studies have focused on bicyclic pyrrolidine inhibitors as potent and selective inhibitors of the Toxoplasma gondii phenylalanine tRNA synthetase (PheRS). nih.govacs.org These compounds were developed from an earlier series of bicyclic azetidines, aiming to improve properties like brain exposure, which is crucial for treating parasitic brain infections. nih.govbiorxiv.orgacs.org A new series of inhibitors built on a bicyclic pyrrolidine core scaffold was designed to maintain a specific geometry while allowing for diverse chemical modifications. biorxiv.orgacs.org

These bicyclic pyrrolidine analogues have been shown to inhibit the growth of the Toxoplasma parasite at low concentrations. biorxiv.orgresearchgate.net Structure-activity relationship (SAR) studies indicated that adding aliphatic groups to the scaffold improved both the potency and the pharmacokinetic properties of the compounds, including their ability to penetrate the brain. biorxiv.orgacs.org This new chemical scaffold specifically inhibits the parasite's PheRS, leading to a rapid halt in protein synthesis and subsequent parasite death. resoluteinnovation.com This mechanism holds promise for developing new treatments for toxoplasmosis with potentially greater efficacy. biorxiv.orgresoluteinnovation.com

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type-2 diabetes by controlling post-meal blood sugar levels. researchgate.netnih.gov Various pyrrolidine derivatives have been synthesized and evaluated for their potential to inhibit these enzymes. researchgate.netnih.gov

In one study, a series of pyrrolidine-based chalcones were synthesized and tested for their inhibitory activities. acs.org Several of these compounds were found to be more active than the standard drug, acarbose, in the α-amylase inhibition assay. acs.org Another study focused on N-Boc-proline amides and their derivatives. nih.gov The results revealed that a 4-methoxy analogue (compound 3g) showed significant inhibitory activity against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Compound 3a (IC50 of 36.32 μg/mL against α-amylase) and compound 3f (IC50 of 27.51 μg/mL against α-glucosidase) also demonstrated notable activity. nih.gov

Further research into N-acetylpyrrolidine derivatives also showed potential. nih.gov Two synthesized compounds, 4a and 4b, inhibited α-glucosidase with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively, and α-amylase with IC50 values of 2.72 ± 0.09 mM and 3.21 ± 0.65 mM, respectively. nih.gov Kinetic analysis suggested that these compounds act as mixed-type inhibitors for both enzymes. nih.gov

Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Pyrrolidine Analogues

Compound Target Enzyme IC50 Value Source
3g α-Amylase 26.24 µg/mL nih.gov
3g α-Glucosidase 18.04 µg/mL nih.gov
3a α-Amylase 36.32 µg/mL nih.gov
3f α-Glucosidase 27.51 µg/mL nih.gov
Chalcone analogue 3 α-Amylase 14.61 ± 0.12 μM acs.org
Chalcone analogue 3 α-Glucosidase 25.38 ± 2.09 μM acs.org
N-acetylpyrrolidine 4a α-Glucosidase 0.52 ± 0.02 mM nih.gov
N-acetylpyrrolidine 4a α-Amylase 2.72 ± 0.09 mM nih.gov
N-acetylpyrrolidine 4b α-Glucosidase 1.64 ± 0.08 mM nih.gov
N-acetylpyrrolidine 4b α-Amylase 3.21 ± 0.65 mM nih.gov

Anti-Proliferative and Anti-Cancer Activities (e.g., Breast Cancer Cell Lines)

Pyrrolidine derivatives are being investigated as potential anticancer agents due to their ability to induce cell death (apoptosis) and disrupt cancer cell movement. depauw.edu Research has specifically targeted breast cancer cell lines such as MCF-7 and MDA-MB-231.

One study synthesized a pyrrolidine derivative that was shown to target the actin cytoskeleton in MCF-7 breast cancer cells, suggesting it could inhibit both early and late-stage cancer progression. depauw.edu Another study evaluated a series of novel 2,5-pyrrolidinedione derivatives for their anticancer properties. uobasrah.edu.iq Compounds 5i and 5l from this series demonstrated potent activity against MCF-7 cells, with IC50 values of 1.496 µM and 1.831 µM, respectively, which were lower than the positive control, cisplatin (B142131) (IC50 of 3.653 µM). uobasrah.edu.iq

In a separate investigation, spiro-pyrrolidine and pyrrolizine derivatives were synthesized and tested against several cancer cell lines, including the MDA-MB-231 human breast carcinoma line. uri.eduresearchgate.net N-α-phenyl substituted spiro-pyrrolidine derivatives generally showed higher antiproliferative activity in MDA-MB-231 cells compared to other tested cell lines. uri.eduresearchgate.net Another study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives found that while many compounds were active against various cancer cell lines, they were generally less active against the triple-negative breast cancer MDA-MB-231 cell line. nih.gov However, a dibromo-substituted oxindole (B195798) derivative (compound 43c) showed activity against the MCF-7 cell line that was approximately twice as effective as cisplatin. nih.gov

Table 2: Anti-Proliferative Activity of Pyrrolidine Analogues against Breast Cancer Cell Lines

Compound/Derivative Class Cell Line Activity (IC50) Source
Pyrrolidinedione 5i MCF-7 1.496 µM uobasrah.edu.iq
Pyrrolidinedione 5l MCF-7 1.831 µM uobasrah.edu.iq
Dibromo-substituted oxindole 43c MCF-7 4.00 ± 0.29 μg/mL nih.gov
Phenyl/thiophene (B33073) dispiro indenoquinoxaline pyrrolidine quinolone 37e MCF-7 17 µM nih.gov

Anti-Inflammatory Potential

Pyrrolidine-containing structures are found in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into new analogues aims to develop potent anti-inflammatory agents, potentially with fewer side effects than existing drugs. researchgate.netresearchgate.net The mechanism of action for many of these compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govresearchgate.net

A study involving new pyrrolidine derivatives synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines identified two compounds, A-1 and A-4, with significant anti-inflammatory and analgesic effects, respectively. researchgate.net In silico docking studies suggested these compounds bind to COX-1 and COX-2 enzymes. researchgate.net Another research effort synthesized 1,5-diarylpyrrol-3-sulfur analogues, with molecular modeling suggesting a potential binding with the COX-2 enzyme and significant in vivo anti-inflammatory activity. nih.gov

Further studies on pyrrolo[3,4-d]pyridazinone derivatives also reported promising anti-inflammatory and antioxidant activity through the inhibition of cyclooxygenase, with a preference for the COX-2 isoenzyme. nih.gov Research on novel pyrrolizine derivatives also identified compounds with high potential as anti-inflammatory agents that were very selective against COX-2. researchgate.net

Anti-Microbial and Anti-Parasitic Activities

The pyrrolidine scaffold is a key component in molecules exhibiting a wide range of antimicrobial and antiparasitic activities. frontiersin.org

Pyrrolidine derivatives have been synthesized and tested against a variety of bacterial strains. In one study, 17 analogues of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine were synthesized. Most of these compounds exhibited antibacterial activity against E. coli and were effective against Bacillus species. researchgate.netasianpubs.org

Another study focused on 5-oxopyrrolidine derivatives. mdpi.com Compound 21 from this series, which contains a 5-nitrothiophene substituent, showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid, with MIC values ranging from 1–8 µg/mL. mdpi.com Research on spirooxindole pyrrolidine-linked hybrids also identified a compound (44) that was highly active against the C. albicans strain with a MIC value of 4 μg/mL. frontiersin.org

Table 3: Anti-Bacterial Activity of Pyrrolidine Analogues

Compound/Derivative Bacterial Strain Activity (MIC) Source
5-Oxopyrrolidine 21 Multidrug-resistant S. aureus 1–8 µg/mL mdpi.com
Spirooxindole pyrrolidine 44 C. albicans 4 μg/mL frontiersin.org
Sulfonylamino pyrrolidine 38 S. aureus 3.11 μg/mL frontiersin.org
Sulfonylamino pyrrolidine 38 E. coli 6.58 μg/mL frontiersin.org
Sulfonylamino pyrrolidine 38 P. aeruginosa 5.82 μg/mL frontiersin.org

Tuberculosis (TB) remains a significant global health issue, and there is a continuous need for new anti-TB agents. nih.gov Pyrrolidine derivatives have been investigated for their potential to inhibit Mycobacterium tuberculosis. One study synthesized GEQ analogues with pyrrolidine cores and evaluated them against M. tuberculosis H37Rv growth. researchgate.net Some of these compounds, while not potent InhA inhibitors, were active against the bacterium with MICs as low as 1.4 μM. researchgate.net

In a different study, pyrrolyl pyrazoline carbaldehydes were designed as inhibitors of the enoyl ACP reductase enzyme in M. tuberculosis. openmedicinalchemistryjournal.com The most active compound, 4i, showed an MIC value of 3.125 µg/ml against the H37Rv strain. openmedicinalchemistryjournal.com A separate report on 3'-bromo analogues of pyrimidine (B1678525) nucleosides identified 3'-bromo-3'-deoxy-arabinofuranosylthymine as a potent agent against both wild-type (H37Ra, MIC50 = 1 µg/mL) and drug-resistant (H37Rv, MIC50 = 1-2 µg/mL) strains of M. tuberculosis. nih.gov

Table 4: Anti-TB Activity of Relevant Analogues

Compound/Derivative Class M. tuberculosis Strain Activity (MIC) Source
Pyrrolidine core GEQ analogue H37Rv up to 1.4 µM researchgate.net
Pyrrolyl pyrazoline carbaldehyde 4i H37Rv 3.125 µg/ml openmedicinalchemistryjournal.com
3'-bromo-3'-deoxy-arabinofuranosylthymine H37Ra (wild-type) 1 µg/mL (MIC50) nih.gov
3'-bromo-3'-deoxy-arabinofuranosylthymine H37Rv (drug-resistant) 1-2 µg/mL (MIC50) nih.gov

Anti-Viral Activities

The pyrrolidine scaffold, a key structural motif in many biologically active compounds, has been investigated for its potential antiviral properties. frontiersin.org Research into analogues of this compound has revealed activity against various viruses. For instance, studies on N-aryl substituted 3-phenylpyrrolidine-2,5-diones, including 3-(2-bromophenyl)-pyrrolidine-2,5-dione derivatives, have been conducted to assess their antiviral capabilities. cnjournals.com

In the context of Human Immunodeficiency Virus (HIV), modifications to the pyrrolidine ring have yielded compounds with significant antiviral effects. Specifically, the introduction of an N-1 acidic functional group to 1,3,4-trisubstituted pyrrolidine antagonists of the CCR5 receptor resulted in analogues with enhanced activity against HIV. capes.gov.br Further research has explored the antiviral potential of related structures against coronaviruses. Synthetic routes have been developed to create 1-heteroaryl-2-alkoxyphenyl analogues derived from 3-hydroxypyrrolidine building blocks, which have been tested as inhibitors of SARS-CoV-2 replication. mdpi.com The investigation into these varied pyrrolidine structures underscores the potential of this chemical class in the development of new antiviral agents. frontiersin.orgmdpi.com

Anti-Malarial Activities

The devastating impact of malaria, a parasitic disease caused by the Plasmodium genus, has driven extensive research into novel therapeutic agents. google.com The pyrrolidine class of compounds has emerged as a promising scaffold for the development of new antimalarial drugs. google.com Investigations have demonstrated that specific analogues of this compound possess activity against the malaria parasite.

One such analogue, (2R,3R)-3-(4-bromophenyl)-N-(quinolin-8-yl)pyrrolidine-2-carboxamide, is a closely related structure that has been studied for its antiparasitic potency. nih.gov More directly, a patent for pyrrolidine-based malaria treatments includes the compound N-[4-(4-bromophenyl)pyrrolidin-3-yl]-2-[4-(dimethylamino)phenyl]acetamide as a potential therapeutic agent. google.com The pyrrolidine ring is also a feature in analogues of astemizole, where its inclusion has been evaluated for antiplasmodium activity. up.ac.za These findings highlight the potential of substituted pyrrolidines as a foundational structure for new clinical candidates for the treatment of malaria. google.com

Neurobiological Interactions and Central Nervous System (CNS) Activity

Potential Modulation in Neurological Disorders

Analogues of this compound have been identified as compounds of interest for their potential therapeutic applications in various neurological disorders. google.com Epilepsy, a common neurological condition characterized by recurrent seizures, is a key area of investigation for these compounds. if-pan.krakow.pl A patent has been granted for 2-oxo-1-pyrrolidine derivatives, including the specific analogue (2S)-2-[4-(3-bromophenyl)-2-oxo-1-pyrrolidinyl]butanamide, for their utility in treating neurological disorders such as epilepsy. google.com Furthermore, the chiral pyrrolidine derivative (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is noted for its potential neuroprotective effects, suggesting a broader role in managing neurological conditions beyond seizure control.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound analogues, particularly derivatives of pyrrolidine-2,5-dione. ptfarm.pluj.edu.pl These compounds have been evaluated in established preclinical models, such as the maximal electroshock (MES) seizure test, which is a model for generalized tonic-clonic seizures. ptfarm.pluj.edu.pl

In these studies, various N-aryl substituted 3-phenylpyrrolidine-2,5-diones were synthesized and tested. ptfarm.pl The starting materials for these syntheses included 3-(3-bromophenyl)succinic acid. ptfarm.pluj.edu.pl One of the most potent compounds identified in the MES test was 1-(2-methylphenyl)-3-(3-bromophenyl)pyrrolidine-2,5-dione, which provided protection to all animal subjects at doses of 30, 100, and 300 mg/kg. ptfarm.pl The anticonvulsant activity of these pyrrolidine-2,5-dione derivatives is often compared to standard antiepileptic drugs, with some analogues demonstrating greater potency. if-pan.krakow.pl For example, several N-[4-(Aryl)-piperazin-1-yl-methyl]-3-aryl-pyrrolidine-2,5-dione derivatives showed strong anticonvulsant activity with ED₅₀ values ranging from 29 to 48 mg/kg in the MES test, which was more potent than the reference drug valproate magnesium (ED₅₀ = 211 mg/kg). if-pan.krakow.pl

The table below summarizes the anticonvulsant activity of selected pyrrolidine analogues from various studies.

Psychomotor Activity

The influence of this compound analogues on psychomotor function has been assessed, primarily through the 6-Hz psychomotor seizure test. This model is used to identify compounds that may be effective against treatment-resistant seizures. researchgate.netscispace.com Several series of pyrrolidine-2,5-dione derivatives have been evaluated in this test. frontiersin.orgresearchgate.net

For instance, selected N-[(4-arylpiperazin-1-yl)-methyl]-3-(chlorophenyl)-pyrrolidine-2,5-diones were examined in the 6-Hz test. researchgate.net Among these, N-[{4-(2-chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione (a structural analogue) showed the highest level of protection with an ED₅₀ of 78 mg/kg. researchgate.net In another study, new hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione were synthesized and evaluated in the 6-Hz test, among other models. frontiersin.org The most active of these, compound 53b, displayed an ED₅₀ value of 75.59 mg/kg in the psychomotor seizure test. frontiersin.org These findings indicate that the pyrrolidine scaffold is a viable starting point for developing agents that can modulate psychomotor activity, particularly in the context of seizure disorders. frontiersin.orgnih.gov

Neurotransmitter System Modulation

The neurobiological effects of this compound analogues are often linked to their ability to interact with and modulate various neurotransmitter systems. Research indicates that these compounds can influence dopaminergic, cannabinoid, and other systems within the CNS. acs.orgunipi.it

The compound (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate and its analogues are known to modulate neurotransmitter systems, which is a key aspect of their potential neuroprotective effects. More specific interactions have been identified in studies on dopamine (B1211576) receptors. For example, Methyl (R)-[3-(3-Bromophenyl)-1-methoxyamino-1-oxopropan-2-yl]carbamate was synthesized as part of a series of analogues of a known dopamine D2/D3 receptor agonist, highlighting the role of the 3-bromophenyl moiety in targeting the dopaminergic system. acs.org

Furthermore, the core structure of 1-(3-bromophenyl)pyrrolidine (B1336579) has been used to develop allosteric modulators of the cannabinoid CB1 receptor. unipi.itresearchgate.net These modulators can alter the binding and functional activity of the primary ligands for the CB1 receptor, indicating an interaction with the endocannabinoid system. researchgate.net The broad ability of pyrrolidine derivatives to interact with multiple neurotransmitter systems, including cholinergic and GABAergic pathways, underscores their potential for developing nuanced CNS-active agents. ucl.ac.uk

General Mechanisms of Action through Specific Molecular Target Interaction

The biological activity of this compound and its analogues is primarily attributed to their interaction with specific molecular targets within the central nervous system, most notably the monoamine transporters. These transporters, which include the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT), are crucial for regulating the synaptic concentrations of their respective neurotransmitters. nih.govdrugs.ie The pyrrolidine scaffold serves as a versatile framework for designing compounds that can modulate the function of these transporters, acting as either uptake inhibitors or releasing agents. nih.govresearchgate.net

Research into analogues of this compound, particularly those with a propiophenone (B1677668) moiety (pyrrolidinopropiophenones), reveals a distinct pattern of activity at human monoamine transporters (hDAT, hNET, and hSERT). researchgate.net Studies using in vitro uptake inhibition assays have demonstrated that these compounds are potent inhibitors of the human dopamine and norepinephrine transporters, typically in the low micromolar range. researchgate.net In contrast, most of these analogues exhibit negligible pharmacological activity at the human serotonin transporter. nih.govresearchgate.net

A key aspect of their mechanism is the differentiation between uptake inhibition and substrate release. While many analogues act as conventional uptake inhibitors, blocking the transporter's ability to clear neurotransmitters from the synapse, some, including 3-Br-PPP (a propiophenone derivative of this compound), have been identified as partial releasing agents at the norepinephrine transporter. researchgate.net This dual mechanism involves not only blocking reuptake but also inducing a modest efflux of norepinephrine from the neuron. researchgate.net

Interaction with Monoamine Transporters (DAT, NET, SERT)

The primary mechanism of action for this class of compounds is the modulation of monoamine transporters. nih.gov The affinity and activity of these analogues can be significantly influenced by substitutions on both the phenyl ring and the pyrrolidine ring system.

A study on several α-pyrrolidinopropiophenone (α-PPP) derivatives provided specific insights into the activity of the 3-bromo substituted analogue (3-Br-PPP). The investigation utilized radiotracer-based assays in HEK293 cells expressing the human transporters to determine both uptake inhibition (IC₅₀) and neurotransmitter release (EC₅₀). researchgate.net

The results indicated that 3-Br-PPP is a potent inhibitor of both hDAT and hNET, with significantly lower activity at hSERT. Furthermore, while it acts as an inhibitor at hDAT and hSERT (showing no release), it functions as a partial releasing agent at hNET. researchgate.net

In Vitro Activity of 3-Br-PPP at Human Monoamine Transporters researchgate.net
Molecular TargetActivity TypeValue (μM)Description
hDATUptake InhibitionIC₅₀ = 3.3 ± 0.5Concentration for 50% inhibition of dopamine uptake.
hNETUptake InhibitionIC₅₀ = 1.6 ± 0.2Concentration for 50% inhibition of norepinephrine uptake.
hSERTUptake InhibitionIC₅₀ > 10Negligible inhibition of serotonin uptake at concentrations up to 10 μM.
hNETNeurotransmitter ReleaseEC₅₀ = 3.0 ± 1.1Concentration for 50% of maximal norepinephrine release.
hDATNeurotransmitter ReleaseNo ReleaseDid not induce dopamine release.
hSERTNeurotransmitter ReleaseNo ReleaseDid not induce serotonin release.

This profile highlights a degree of selectivity for the dopamine and norepinephrine transporters over the serotonin transporter, a common characteristic among many pyrovalerone and related analogues. nih.govdrugs.ie For instance, extensive structure-activity relationship (SAR) studies on pyrovalerone analogues, which share the 2-pyrrolidinyl-pentanophenone core, have yielded potent and selective inhibitors of DAT and NET. nih.gov The substitution pattern on the aromatic ring is a key determinant of potency. Analogues with a 3,4-dichloro substitution on the phenyl ring, for example, often display high affinity for DAT. nih.govdrugs.ie

In Vitro Transporter Inhibition (Kᵢ, nM) of Selected Pyrovalerone Analogues nih.gov
CompoundAromatic SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
4a (Pyrovalerone)4-Methyl56.1>10,000158
4b ((S)-isomer)4-Methyl18.19,730129
4u3,4-Dichloro3.11,82076.4
4t1-Naphthyl11.029319.8

Interaction with Other Molecular Targets

Beyond the primary monoamine transporters, investigations have explored the activity of these pyrrolidine derivatives at other related transporters. The α-PPP analogues, including 3-Br-PPP, were also tested for their effects on low-affinity monoamine transporters. researchgate.net This includes the human organic cation transporters (hOCT1, hOCT2, hOCT3) and the human plasma membrane monoamine transporter (hPMAT). The study found that these compounds inhibit hOCT1 and hOCT2 with IC₅₀ values in the low micromolar range, while their interaction with hOCT3 and hPMAT was less potent. researchgate.net

Additionally, the broader family of pyrrolidine analogues has been studied for interaction with the vesicular monoamine transporter-2 (VMAT2). nih.gov VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for later release. Certain 2,5-disubstituted pyrrolidine analogues have been shown to inhibit [³H]DTBZ (a radioligand that binds to VMAT2), indicating interaction with this intracellular target. nih.gov Although direct data for this compound is not specified in this context, it demonstrates that the pyrrolidine scaffold can be adapted to target different components of the monoaminergic system.

Structure Activity Relationship Sar Studies of 3 3 Bromophenyl Pyrrolidine Derivatives

Positional and Substituent Effects on Biological Efficacy

The biological activity of 3-(3-bromophenyl)pyrrolidine derivatives is significantly influenced by the nature and position of substituents on both the pyrrolidine (B122466) ring and the bromophenyl group.

The pyrrolidine ring offers multiple positions for substitution, with the N1, C3, and C5 positions being particularly important for modulating biological activity. tandfonline.com

N1 Position: The nitrogen atom of the pyrrolidine ring is a common site for modification. nih.gov In many cases, N-substitution is crucial for potency. For instance, in a series of pyrrolidine-2,5-diones, the type of substituent on the nitrogen atom significantly impacted anticonvulsant activity. dergipark.org.tr Derivatives with an unsubstituted nitrogen were found to be weak agonists compared to their tertiary amine counterparts in certain contexts. nih.gov

C3 Position: The substituent at the 3-position of the pyrrolidine ring plays a critical role in determining the biological profile. For example, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at this position was a key determinant of their anticonvulsant activity. nih.gov Specifically, derivatives with a benzhydryl or sec-butyl group at the C3 position showed significant anticonvulsant effects. nih.gov

Position on Pyrrolidine RingType of SubstitutionEffect on Biological EfficacyExample Compound ClassReference
N1Tertiary amine vs. UnsubstitutedTertiary amines generally show higher potency.RORγt ligands nih.gov
C3Benzhydryl or sec-butyl groupEnhanced anticonvulsant activity.Pyrrolidine-2,5-dione derivatives nih.gov
C3Phenyl or Isopropyl groupInfluences anticonvulsant activity profile (MES vs. scPTZ test).Pyrrolidine-2,5-dione derivatives nih.gov

The 3-bromophenyl group is a crucial pharmacophore, and its modification or replacement significantly impacts biological activity.

Replacement with Heteroaromatics: Replacing the bromophenyl ring with various heteroaromatic systems has been a common strategy to explore new chemical space and modulate activity. For instance, in a series of pyrrolidine-2,5-dione-acetamides, replacing the phenyl ring with a thiophene (B33073) ring led to enhanced anticancer activity. nih.gov The number and position of nitrogen atoms in the heteroaromatic substituent can also influence the biological response. nih.gov In some cases, compounds with heteroaromatic substituents have shown potent activity against various targets. frontiersin.org

Replacement with Aliphatic Groups: The substitution of the aromatic bromophenyl group with aliphatic moieties has also been investigated. In certain classes of compounds, non-aromatic substituents like sec-butyl at the 3-position of the pyrrolidine-2,5-dione ring have been shown to positively affect anticonvulsant activity. nih.gov

Substitution on the Phenyl Ring: The position of the bromo substituent on the phenyl ring is critical. Meta-substituted derivatives have often shown improved biological activity compared to ortho or para isomers. mdpi.com Furthermore, the introduction of other substituents on the phenyl ring can fine-tune the electronic and steric properties, thereby influencing potency. For example, a para-fluoro substituent on the 3-phenyl ring of certain pyrrolidine derivatives improved EC50 values for RORγt agonism. nih.gov

Modification of Bromophenyl MoietyEffect on Biological EfficacyExample Compound ClassReference
Replacement with ThiopheneEnhanced anticancer activity against MCF-7 and HeLa cells.Pyrrolidine-2,5-dione-acetamides nih.gov
Replacement with other HeteroaromaticsActivity influenced by the number and position of nitrogen atoms.Pyrrolidine sulfonamides nih.gov
Replacement with Aliphatic Groups (e.g., sec-butyl)Positively affects anticonvulsant activity.Pyrrolidine-2,5-dione derivatives nih.gov
Substitution on the Phenyl Ring (para-Fluoro)Improved EC50 values for RORγt agonism.RORγt ligands nih.gov

Influence of Stereochemistry on Target Selectivity and Biological Profile

The pyrrolidine ring contains chiral centers, making stereochemistry a critical factor in determining the biological activity and target selectivity of its derivatives. nih.govresearchgate.net The spatial orientation of substituents can lead to different binding modes with target proteins, resulting in varying biological profiles for different stereoisomers. nih.govresearchgate.net

For example, in the context of retinoic acid-related orphan receptor γ (RORγt) ligands, the cis-configuration of substituents on the pyrrolidine ring was found to be crucial for activity, as it allows for a favorable face-to-face stacking arrangement of two phenyl rings. nih.gov Transposition of a methyl group from the C3 to the C4 position resulted in a loss of RORγt potency, highlighting the strict stereochemical requirements for binding. nih.gov The non-planar, puckered nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to explore a greater three-dimensional space, which can be controlled by the appropriate choice and stereochemistry of substituents to lock the ring into a biologically active conformation. nih.govresearchgate.net

Role of Functional Groups in Ligand-Receptor Interactions

The specific functional groups present in this compound derivatives are key to their interactions with biological receptors. These interactions are typically non-covalent and include hydrogen bonds, ionic interactions, and van der Waals forces. unina.it

Hydrogen Bonding: Functional groups capable of acting as hydrogen bond donors or acceptors play a significant role in ligand binding and specificity. For instance, the imide group in pyrrolidine-2,5-dione derivatives can act as a hydrogen bond donor, which is considered essential for their anticonvulsant activity. dergipark.org.tr Similarly, hydroxyl groups, such as the hexafluoroisopropyl alcohol moiety in some RORγt ligands, can form crucial hydrogen bonds with specific amino acid residues like His479 in the receptor's binding pocket. nih.gov

Electrostatic and Ionic Interactions: The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in the target protein. mdpi.com The bromine atom on the phenyl ring, being electronegative, can participate in halogen bonding or other electrostatic interactions, contributing to binding affinity.

Comparative SAR with Related Pyrrolidine Scaffolds

The SAR of this compound derivatives can be better understood by comparing it with that of other related pyrrolidine-containing scaffolds. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, and its derivatives, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones, have been extensively studied. nih.govresearchgate.net

A comparison of the physicochemical properties of pyrrolidine with its aromatic counterpart, pyrrole (B145914), and the carbocyclic analog, cyclopentane, reveals the unique advantages of the saturated pyrrolidine ring in drug design. nih.govresearchgate.net Its sp3-hybridized carbons allow for a greater exploration of three-dimensional space compared to the planar pyrrole ring. nih.govresearchgate.net

When comparing different pyrrolidine-based scaffolds, the specific substitution patterns that confer optimal activity can vary. For example, while substitutions at the C3 position are critical for the anticonvulsant activity of pyrrolidine-2,5-diones, in other scaffolds like pyrrolidine sulfonamides, substituents at the C4 position have been shown to be important. nih.gov Furthermore, the nature of the ring itself (e.g., the presence of carbonyl groups in pyrrolidin-2-ones and -2,5-diones) significantly influences the electronic properties and hydrogen bonding capabilities of the molecule, leading to different SAR profiles. nih.gov

Computational Chemistry and in Silico Approaches for 3 3 Bromophenyl Pyrrolidine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. tandfonline.com In the context of 3-(3-Bromophenyl)pyrrolidine research, docking simulations are primarily used to predict its binding mode within the active sites of biological targets, such as the human monoamine transporters (MATs), which include the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). frontiersin.orgnih.gov

Since high-resolution crystal structures of human MATs are scarce, researchers often rely on homology models. nih.gov These models are typically built using the crystal structure of a bacterial homolog, the leucine (B10760876) transporter (LeuT), as a template. frontiersin.orgnih.gov Docking studies with these models reveal that pyrrolidine-based inhibitors, including analogs of this compound, bind to the central substrate binding site (known as the S1 site). mdpi.com

Detailed research findings from docking studies on related monoamine transporter inhibitors suggest a common binding pattern. frontiersin.orgmdpi.com The protonated amine of the pyrrolidine (B122466) ring is critical for binding, forming a key salt bridge interaction with a conserved aspartate residue within the transporter's binding pocket (e.g., Asp75 in hNET). mdpi.com The phenyl ring, in this case, the 3-bromophenyl group, typically occupies a hydrophobic pocket, engaging in van der Waals and aromatic interactions with surrounding nonpolar amino acid residues like phenylalanine and tyrosine. mdpi.com For instance, in hNET models, residues such as Phenylalanine F72, Tyrosine Y152, and Phenylalanine F317 are identified as crucial for ligand binding. mdpi.com The specific interactions can help explain the compound's affinity and selectivity for different transporters. frontiersin.org

Beyond MATs, the versatile spiropyrrolidine scaffold has been docked into other targets like DNA gyrase and tubulin, demonstrating the broad applicability of these computational predictions. tandfonline.commdpi.com

Table 1: Representative Molecular Docking Data for Pyrrolidine-Based Ligands

Ligand ClassBiological TargetKey Interacting Residues (Predicted)Interaction TypeReference
Monoamine Transporter InhibitorsNorepinephrine Transporter (hNET)Asp75, Phe72, Tyr152, Phe317Salt Bridge, Hydrophobic, Aromatic mdpi.com
Serotonin Transporter SubstratesSerotonin Transporter (hSERT)Asp98, Tyr95, Ile172, Phe335Salt Bridge, Hydrogen Bond, Aromatic frontiersin.org
Spiropyrrolidine DerivativesDNA Gyrase (Bacterial)Not specifiedInhibitory potential explored tandfonline.com
Triazole AnalogsTubulin (Colchicine Site)Asn258Hydrogen Bond, Halogen Bond mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound and its derivatives, DFT calculations provide valuable data on molecular geometry, electronic properties, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311+G(2d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.nettandfonline.com

A primary output of DFT studies is the optimization of the molecule's three-dimensional geometry, providing precise bond lengths and angles that often show good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net DFT is also used to calculate key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. researchgate.netmaterialsciencejournal.org

Furthermore, DFT allows for the generation of Molecular Electrostatic Potential (MESP) maps. researchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For a molecule like this compound, the MESP would likely show a negative potential around the bromine atom and a positive potential near the pyrrolidine's N-H group, highlighting sites for potential intermolecular interactions. researchgate.net These computational insights are crucial for understanding the molecule's reactivity and its ability to interact with biological targets. tandfonline.com

Table 2: Typical Molecular Parameters Obtained from DFT Calculations for Phenyl-Substituted Heterocycles

ParameterDescriptionTypical ApplicationReference
Optimized GeometryThe lowest energy 3D arrangement of atoms.Provides accurate bond lengths and angles for further simulations. researchgate.net
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron. researchgate.net
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron. researchgate.net
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability. tandfonline.com
Dipole MomentA measure of the overall polarity of the molecule.Relates to solubility and intermolecular forces. materialsciencejournal.org
MESP MapMolecular Electrostatic Potential map.Visualizes charge distribution and predicts sites for non-covalent interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the activity of a molecule is a function of its physicochemical properties and structural features. wikipedia.org For a compound series based on the this compound scaffold, QSAR studies are instrumental in identifying the key molecular descriptors that govern their potency and selectivity, thereby guiding the design of new analogs with improved therapeutic profiles. nih.govmdpi.com

The QSAR process involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. nih.govmdpi.com Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches can be employed. nih.gov

A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) is particularly powerful. wikipedia.orgmdpi.com In a CoMFA study, the molecules in the series are aligned, and their steric and electrostatic fields are calculated and correlated with biological activity. mdpi.com The resulting model produces contour maps that highlight regions where modifications to the molecular structure would likely increase or decrease activity. For example, a QSAR model for a series of this compound analogs might reveal that increased steric bulk at a certain position on the phenyl ring is favorable for activity, while an electron-withdrawing group at another position is detrimental. Such insights provide a rational basis for lead optimization in drug discovery. mdpi.com

Kinetic and Mechanistic Simulation Studies

Computational chemistry provides powerful tools for investigating the dynamics and mechanisms of chemical reactions. beilstein-journals.orgacs.org For this compound, simulation studies can be used to understand its formation, stability, and reactivity by mapping out potential energy surfaces and identifying transition states.

DFT calculations are frequently used to model reaction pathways. beilstein-journals.orgacs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies (ΔG‡), which are crucial for understanding reaction rates and selectivity. beilstein-journals.org For example, a computational study on the formation of cyclobutanes from pyrrolidines elucidated the mechanism, which involved the formation of a 1,4-biradical intermediate, and calculated the activation barriers for the rate-determining step. acs.org

Similarly, simulations can explore the kinetics of different reaction pathways. In a study of the reaction between a pyrroline-2-one and an amine, DFT calculations showed that the main product was formed through the pathway with the lowest activation energy, indicating that the reaction is under kinetic rather than thermodynamic control. beilstein-journals.org Such studies are invaluable for optimizing synthetic routes, predicting potential byproducts, and understanding the fundamental reactivity of the pyrrolidine scaffold.

Prediction of Conformational Energies

Computational methods, particularly DFT, are used to predict the relative energies of these different conformers. tandfonline.comacs.org By performing a conformational search and calculating the Gibbs free energy for each stable conformation, researchers can determine the most energetically favorable structures and their relative populations at equilibrium, according to the Boltzmann distribution. tandfonline.comacs.org

For example, a computational analysis of related amide compounds predicted the relative energy of E and Z rotamers, finding the lowest energy E-conformer to be less favored by 5.1 kcal/mol, which corresponds to a population ratio of approximately 5000:1 in favor of the Z-conformation. acs.org In another study on a substituted pyrrolidine, DFT was used to calculate the relative Gibbs free energies of different conformers arising from the rotation of the pyrrolidine plane. tandfonline.com Understanding which conformations are preferred is critical, as only specific conformations may fit into the binding site of a biological target to elicit a pharmacological response. nih.gov

Applications and Translational Prospects of 3 3 Bromophenyl Pyrrolidine in Chemical Sciences

Utility as Key Intermediate and Building Block in Organic Synthesis

3-(3-Bromophenyl)pyrrolidine and its analogues are recognized as crucial intermediates and building blocks in organic synthesis. msesupplies.com The pyrrolidine (B122466) ring is a prevalent scaffold in many biologically active compounds, and the presence of the bromophenyl group offers a reactive handle for a variety of chemical transformations. cymitquimica.combldpharm.comchemscene.com

The bromine atom on the phenyl ring can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. whiterose.ac.uk This versatility enables the construction of extensive libraries of compounds for screening in drug discovery and other applications. Furthermore, the pyrrolidine nitrogen can be derivatized to introduce additional complexity and modulate the physicochemical properties of the final molecule.

The stereochemistry of the pyrrolidine ring is another critical aspect of its utility. Chiral versions of this compound, such as the (R)- and (S)-enantiomers, are valuable for the synthesis of enantiomerically pure molecules, which is often a requirement for pharmaceutical applications. pnas.orgbldpharm.com The ability to control the stereochemistry at the C3 position allows for the precise spatial arrangement of substituents, which can be crucial for biological activity.

Scaffold for Novel Drug Candidates in Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govresearchgate.net The this compound moiety, in particular, has been explored as a core structure for the development of novel therapeutic agents targeting a wide range of diseases. chemimpex.comsmolecule.comiucr.orggoogle.com

The combination of the pyrrolidine ring and the bromophenyl group can lead to favorable interactions with biological targets such as enzymes and receptors. nih.govsmolecule.com The bromophenyl group can engage in halogen bonding and hydrophobic interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or be protonated to form salt bridges.

Derivatives of this compound have shown promise in several therapeutic areas:

Neurological Disorders: The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS). Derivatives of this compound have been investigated for their potential in treating neurological and psychiatric conditions. smolecule.com

Anticancer Agents: The pyrrolidine ring is found in a number of anticancer drugs. chemimpex.com The ability to functionalize the this compound core allows for the optimization of activity against various cancer cell lines.

Anticonvulsants: Certain pyrrolidine-2,5-dione derivatives containing a bromophenyl group have demonstrated significant anticonvulsant activity in preclinical models. nih.gov For instance, 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione and 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione have shown potent activity in the maximal electroshock seizure test. nih.gov

Antibacterial Agents: The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrrolidine-2,3-diones have been identified as a new class of compounds with potential antibacterial activity. nih.govmdpi.com

The development of spiro-compounds containing the pyrrolidine ring has also been an area of active research, with some derivatives showing promising biological properties. iucr.orgresearchgate.net

Exploration in Agrochemical Development (e.g., Pesticides and Herbicides)

The development of new pesticides and herbicides is crucial for modern agriculture. mdpi.com The pyrrolidine ring and its derivatives have been investigated for their potential in agrochemical applications. guidechem.comlookchem.com Some spiroheterocyclic pyrrolidine dione (B5365651) derivatives have been found to possess good insecticidal properties. google.com

The structural diversity that can be achieved by modifying the this compound scaffold makes it an attractive starting point for the discovery of new agrochemicals with improved efficacy and selectivity. chemblink.com Research in this area includes the synthesis of compounds with potential herbicidal and fungicidal activity. nih.gov

Potential in Materials Science (e.g., Polymers and Advanced Materials)

Beyond its applications in the life sciences, this compound and its derivatives have potential uses in materials science. chemscene.comchemimpex.comlookchem.com The incorporation of this compound into polymer chains can enhance properties such as thermal stability and strength. chemimpex.com The reactive bromine atom can also be used to graft the molecule onto surfaces or to create cross-linked materials.

The unique electronic properties of the bromophenyl group may also be exploited in the development of advanced materials with specific optical or electronic functionalities. bldpharm.comchemscene.com

Research Probes for Biochemical Pathways and Enzyme Interactions

Understanding the intricate workings of biological systems at the molecular level is a fundamental goal of biochemistry. Small molecules that can selectively interact with specific enzymes or proteins are invaluable tools for this purpose. chemscene.comlookchem.com this compound and its derivatives can serve as research probes to investigate biochemical pathways and enzyme mechanisms. chemscene.comchemimpex.comlookchem.com

The ability to introduce reporter groups, such as fluorescent tags, onto the this compound scaffold allows for the visualization and tracking of these probes within cells. The bromophenyl group can also be used to attach the molecule to a solid support for use in affinity chromatography to isolate and identify its binding partners.

Derivatives of this compound have been used to study enzyme inhibition and receptor binding, providing insights into the structure-activity relationships that govern these interactions. smolecule.com For example, a derivative of this compound was part of the discovery of a negative allosteric modulator for the β2-adrenergic receptor. acs.org

Future Research Directions and Unexplored Avenues

Development of Highly Selective Ligands with Enhanced Binding Affinity

A primary objective in future research is the rational design of 3-(3-Bromophenyl)pyrrolidine derivatives as highly selective ligands with superior binding affinity for specific biological targets. The 3-aryl pyrrolidine (B122466) structure is recognized as a privileged motif, with derivatives showing potent and selective activity at targets like serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netnih.gov Research into analogous compounds, such as 3-(3-hydroxyphenyl)pyrrolidine, has demonstrated that extending functionality from the core scaffold can probe secondary binding pockets of receptors, thereby enhancing both affinity and selectivity. nih.gov

Future strategies should focus on systematic modifications of the this compound core. This includes:

Stereochemical Control: The synthesis of enantiomerically pure forms is crucial, as the stereochemistry of the pyrrolidine ring often dictates biological activity and target preference. nih.govnih.gov

Substitution on the Phenyl Ring: The bromine atom can be replaced or supplemented with other functional groups to modulate electronic properties and create new interaction points with target proteins.

N-Substitution on the Pyrrolidine Ring: Introducing diverse substituents on the pyrrolidine nitrogen can explore new chemical space and target interactions, a strategy proven effective for enhancing affinity in other pyrrolidine-based ligands. nih.gov

By employing these approaches, it is conceivable to develop ligands with picomolar affinity and high selectivity for targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, moving beyond the currently known activities of related structures.

Expansion of Therapeutic Applications Beyond Current Focus

While the broader class of pyrrolidines has been investigated for numerous conditions, the therapeutic potential of this compound itself is not well defined. nih.govnih.gov Future research should aim to screen this compound and its derivatives against a wide array of diseases, particularly in areas where the pyrrolidine scaffold has already shown promise.

Antidiabetic Applications

Pyrrolidine derivatives have emerged as promising candidates for the management of diabetes mellitus by inhibiting key enzymes involved in carbohydrate metabolism. researchgate.netbohrium.com Research has identified pyrrolidine-based molecules as effective inhibitors of α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-IV). nih.govnih.govsemanticscholar.org Structure-activity relationship (SAR) studies have shown that substitutions on the pyrrolidine scaffold significantly influence inhibitory activity. nih.gov Derivatives of this compound could be designed and synthesized to target these enzymes, offering a new avenue for developing oral hypoglycemic agents.

Table 1: In Vitro Antidiabetic Activity of Various Pyrrolidine Derivatives

Compound Class Target Enzyme Key Derivative Example IC50 Value (µM) Reference
N-Boc Proline Amides α-Amylase 4-methoxy analogue (3g) 26.24 µg/mL nih.gov
N-Boc Proline Amides α-Glucosidase 4-methoxy analogue (3g) 18.04 µg/mL nih.gov
Spirooxindole Pyrrolidines α-Amylase Compound 5g 1.49 ± 0.10 nih.gov
Spirooxindole Pyrrolidines α-Amylase Compound 5k 1.52 ± 0.08 nih.gov

This table is interactive and can be sorted by column.

Anti-anxiety and Antidepressant Potential

Derivatives of pyrrolidin-2-one and pyrrolidine-2,5-dione have been investigated for their central nervous system activity, revealing potential antidepressant and anxiolytic properties. nih.govresearchgate.netnih.gov These effects are often mediated through interactions with serotonin receptors (e.g., 5-HT1A) and transporters (SERT). nih.gov Given that the 3-arylpyrrolidine scaffold is a known pharmacophore for CNS targets, future studies should evaluate this compound derivatives for their ability to modulate these key neurotransmitter systems.

Antioxidant Activity

Oxidative stress is implicated in a multitude of diseases. Several studies have reported the antioxidant and radical scavenging activities of various pyrrolidine derivatives, including pyrrolidin-2-ones and 3-pyrroline-2-ones. nih.govresearchgate.netresearchgate.net The electron-rich nature of the pyrrolidine ring, combined with the electronic properties of the bromophenyl group, suggests that this compound derivatives could possess untapped antioxidant potential. This represents a valuable and unexplored avenue for research, with implications for neurodegenerative diseases, inflammation, and cardiovascular disorders. nih.gov

Green Chemistry Approaches for Sustainable Synthesis

The advancement of medicinal chemistry must be coupled with environmentally responsible practices. Future synthesis of this compound and its derivatives should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Promising green synthesis strategies include:

Domino Reactions in Aqueous Solvents: Multi-component domino reactions, which form several bonds in a single operation, are highly efficient. Performing these reactions in environmentally benign solvents like ethanol/water mixtures can significantly improve the sustainability of the synthesis. semanticscholar.org

Microwave-Assisted Organic Synthesis (MAOS): MAOS can dramatically reduce reaction times, increase yields, and improve the energy efficiency of synthetic processes for preparing pyrrolidine scaffolds. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a highly stereoselective and environmentally friendly route to chiral pyrrolidines. acs.org This approach avoids the need for chiral auxiliaries or metal catalysts.

Catalytic Transfer Hydrogenation: Utilizing catalytic systems like iridium for transfer hydrogenation provides an efficient method for reductive amination to form N-aryl-substituted pyrrolidines under mild conditions. nih.gov

Advanced Computational Design and Optimization of Derivatives

To accelerate the discovery process and reduce reliance on costly and time-consuming empirical screening, advanced computational methods should be integrated into the research pipeline. In silico tools can guide the design and optimization of this compound derivatives with enhanced therapeutic properties.

Key computational approaches include:

Molecular Docking: Docking simulations can predict the binding modes and affinities of novel derivatives within the active sites of biological targets, helping to prioritize compounds for synthesis. nih.govnih.gov This has been successfully applied to pyrrolidine-based inhibitors of enzymes and receptor ligands.

Fragment-Based Drug Design (FBDD): The this compound scaffold can be used as a core fragment for building more complex molecules. Computational design can help in selecting and orienting additional fragments to maximize interactions with a target, thereby improving potency and selectivity. nih.gov

Pharmacokinetic (ADME/Tox) Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds. ebi.ac.uk This allows for the early-stage filtering of candidates with poor drug-like properties, optimizing resource allocation.

Investigation of Novel Biological Targets for Pyrrolidine-Based Compounds

The versatility of the pyrrolidine scaffold suggests that its derivatives may interact with a broader range of biological targets than currently known. nih.govfrontiersin.org A key future direction is the systematic screening of this compound and its analogues against diverse target classes to uncover novel therapeutic opportunities. The unique electronic and steric properties conferred by the bromophenyl substituent may lead to unexpected biological activities.

Potential novel targets for exploration include:

Kinases: As central regulators of cellular signaling, kinases are major targets in oncology and inflammation.

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), are another important class of targets where heterocyclic compounds have shown activity.

Ion Channels: Voltage-gated and ligand-gated ion channels are critical in neuroscience and cardiology.

Protein-Protein Interactions (PPIs): The three-dimensional nature of the pyrrolidine scaffold makes it an attractive starting point for designing inhibitors of challenging PPI targets.

By exploring these uncharted territories, researchers can unlock the full therapeutic potential of the this compound chemical space.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(3-Bromophenyl)pyrrolidine, and how do reaction conditions influence yield?

  • Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) and cyclization of brominated precursors are frequently used. Reaction parameters such as temperature (e.g., bp 219–220°C for similar bromophenyl compounds) and catalyst selection (e.g., palladium-based catalysts) critically impact yields. Purification via column chromatography is standard, with purity verification by HPLC (>97% as per commercial benchmarks) .
  • Key Data : For analogs like 1-(4-Bromophenyl)pyrrolidine, melting points (mp 105–106°C) and CAS RNs (e.g., [22090-26-2]) aid in protocol standardization .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry and bromine substitution patterns. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₂BrN, MW 226.11). Pair with HPLC (UV detection) for purity assessment, referencing retention times of structurally similar compounds (e.g., 3-Bromo-1-methylpyrrolidine) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous/organic systems?

  • Methodology : Solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) is essential. Stability studies under varying pH and temperature conditions (e.g., thermal decomposition thresholds like bp 219°C for analogs) guide storage protocols .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling this compound synthesis?

  • Methodology : Employ a 2³ factorial design to test variables (temperature, catalyst loading, solvent ratio). Statistical tools (e.g., ANOVA) identify significant factors. For example, optimizing Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hrs) minimizes byproducts .
  • Case Study : In pyridine-based syntheses, process simulation tools (e.g., Aspen Plus) model mass transfer limitations in membrane separation steps .

Q. How do computational methods (e.g., DFT) elucidate electronic and steric effects in bromophenyl-pyrrolidine derivatives?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions. Compare with X-ray crystallography data (e.g., bond angles in pyrrolidine rings) to validate computational models .

Q. What strategies resolve contradictions in biological activity data for brominated pyrrolidine analogs?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized controls. Meta-analysis of structurally related compounds (e.g., 3-Bromo-4-pyridinol derivatives) identifies confounding variables (e.g., solvent polarity in bioassays) .

Q. How are byproducts (e.g., dehalogenated species) minimized during large-scale synthesis?

  • Methodology : Implement inline FTIR monitoring to detect intermediates. Use membrane separation (e.g., nanofiltration) or recrystallization (e.g., ethanol/water mixtures) for purification. For example, 97% purity is achievable via gradient elution in preparative HPLC .

Data Contradiction Analysis

Q. Why do reported melting points vary for bromophenyl-pyrrolidine derivatives across studies?

  • Root Cause : Polymorphism or impurities (e.g., residual solvents) alter thermal profiles.
  • Resolution : Standardize DSC protocols (heating rate 10°C/min under N₂) and compare with literature (e.g., mp 73–74°C for 3-(3-Bromophenyl)-1H-pyrazole) .

Methodological Frameworks

Q. How to integrate theoretical frameworks (e.g., molecular orbital theory) into mechanistic studies?

  • Approach : Align experimental kinetics (e.g., rate constants for SNAr reactions) with computational predictions (e.g., transition state energies). Use CAS RN [637-59-2] analogs to benchmark reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.